3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a pyridine ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of a benzamide precursor, followed by the introduction of the pyridine ring and the phenoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, may participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridine and benzamide structure but differs in the substituents on the pyridine ring.
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Another compound with a benzamide core but different substituents and functional groups.
Uniqueness
3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, phenoxy substitution, and pyridine ring make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-14(2)18-8-3-4-9-19(18)28-20-11-10-16(13-22-20)23-21(25)15-6-5-7-17(12-15)24(26)27/h3-14H,1-2H3,(H,23,25) |
InChI Key |
XKOKKZXFJWJLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.